molecular formula C11H20N2O3 B14777975 (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B14777975
M. Wt: 228.29 g/mol
InChI Key: DSYOYFIIGOKBQV-UHFFFAOYSA-N
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Description

®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in reactions.

Biology

The compound can be used in biological studies to investigate the effects of chiral molecules on biological systems. It may serve as a model compound for studying enzyme-substrate interactions and chiral recognition.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design novel therapeutic agents with specific biological activities.

Industry

Industrially, ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and chiral center play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(2-amino-2-oxoethyl)azetidine-1-carboxylate: Lacks the methyl group on the amino moiety.

    tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate: Contains an additional methyl group on the amino moiety.

    tert-Butyl 2-(2-(ethylamino)-2-oxoethyl)azetidine-1-carboxylate: Has an ethyl group instead of a methyl group on the amino moiety.

Uniqueness

®-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific chiral center and the presence of the methylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)

InChI Key

DSYOYFIIGOKBQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)NC

Origin of Product

United States

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